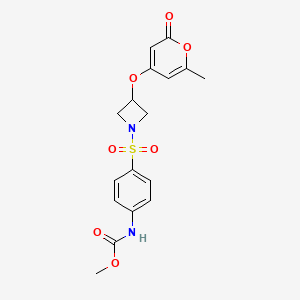
methyl (4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)carbamate is a compound notable for its chemical complexity and versatility. It features a unique arrangement of functional groups that enable a diverse range of chemical reactions and applications across various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)carbamate can be achieved through a multi-step process involving the following steps:
Starting materials: The synthesis begins with the preparation of intermediates, such as 6-methyl-2-oxo-2H-pyran-4-yl, azetidine, and phenyl carbamate.
Formation of azetidine intermediate: This involves the reaction of 3-(6-methyl-2-oxo-2H-pyran-4-yl)oxy compounds with azetidine under specific conditions (temperature, solvent).
Sulfonylation: The azetidine intermediate is then reacted with sulfonyl chloride in the presence of a base to form the sulfonyl-azetidine compound.
Coupling with phenyl carbamate: Finally, the sulfonyl-azetidine compound is coupled with methyl phenyl carbamate using a carbamoylation agent.
Industrial Production Methods: For industrial-scale production, the process is often optimized for yield and cost-efficiency. This typically involves:
Large-scale synthesis reactors: to handle bulk quantities.
Automated control systems: to maintain reaction conditions.
Efficient purification steps: to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl (4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)carbamate undergoes various types of reactions:
Oxidation: It can be oxidized by agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction by lithium aluminum hydride can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidin-1-yl or sulfonyl groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines.
Major Products: Depending on the specific reaction, major products may include:
Sulfone derivatives: from oxidation.
Amino derivatives: from reduction.
Ether or amide derivatives: from nucleophilic substitution.
Scientific Research Applications
Methyl (4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)carbamate has diverse applications, such as:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for therapeutic potentials, possibly in anti-inflammatory or anti-cancer research.
Industry: Utilized in material science for the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: It interacts with specific enzymes or receptors, modifying their activity.
Pathways Involved: It may interfere with metabolic pathways or signal transduction processes.
Binding and Inhibition: It can bind to active sites on enzymes, blocking substrate access and inhibiting enzyme activity.
Comparison with Similar Compounds
Azetidin-2-one derivatives: Known for their antibacterial properties.
Sulfonyl carbamates: Often used in herbicides and pharmaceuticals.
Pyran derivatives: Studied for their biological activities.
Each of these compounds shares certain functional groups or structural motifs, yet methyl (4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)carbamate offers a distinct set of chemical properties and applications that make it particularly noteworthy in research and industrial contexts.
Properties
IUPAC Name |
methyl N-[4-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O7S/c1-11-7-13(8-16(20)25-11)26-14-9-19(10-14)27(22,23)15-5-3-12(4-6-15)18-17(21)24-2/h3-8,14H,9-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWRVCUEGJTMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
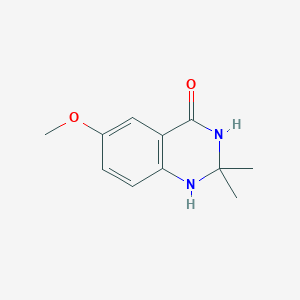
![5-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2949620.png)
![Methyl 3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2949622.png)
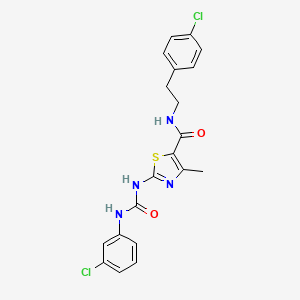
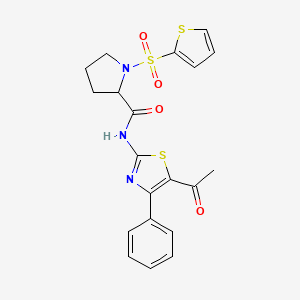
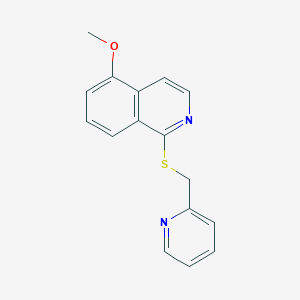
![Ethyl 2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2949628.png)
![(2-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2949629.png)
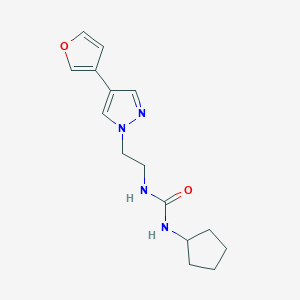
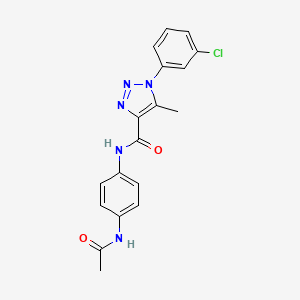
![5-(4-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2949633.png)
![3-Chloro-2-[1-(pyridin-4-yl)ethoxy]pyridine](/img/structure/B2949636.png)
![N-[(1-Aminocycloheptyl)methyl]-2,2-difluoro-2-(3-methyltriazol-4-yl)acetamide;hydrochloride](/img/structure/B2949637.png)

